![molecular formula C15H24N4O3S B2696327 1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034265-62-6](/img/structure/B2696327.png)

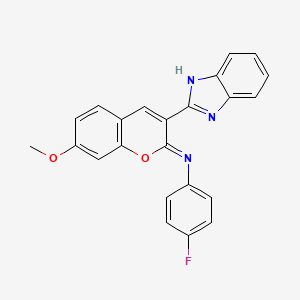

1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H24N4O3S and its molecular weight is 340.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Heterocycles

Research by Karthikeyan, Vijayakumar, and Sarveswari (2014) focuses on synthesizing novel heterocyclic compounds. They explored the conversion of piperidine carboxamides into various tetrahydro-pyrazolo pyridines, which are significant in medicinal chemistry for their diverse biological activities. This aligns with the research on the compound of interest, which is a piperidine derivative and could have potential applications in creating new heterocyclic structures (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Molecular Interaction and Antagonistic Properties

Shim et al. (2002) studied the molecular interactions of a compound similar to the one of interest, focusing on its antagonistic properties for the CB1 cannabinoid receptor. This research could be relevant to understanding how 1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide might interact with biological receptors, potentially leading to applications in drug design and molecular biology (Shim et al., 2002).

Synthesis and Antimicrobial Activity

El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of heterocycles based on a pyrazole structure and evaluated their antimicrobial activities. Since the compound is a pyrazole derivative, this research provides insights into its potential use in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Structure-Activity Relationships

Lan et al. (1999) investigated the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Their findings on the structural requirements for potent and selective receptor activity can inform the potential pharmaceutical applications of this compound, particularly in drug discovery and development (Lan et al., 1999).

Insecticidal Activity

Ohno et al. (2010) conducted research on 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide analogs and found that some exhibited high insecticidal activity. This suggests that the compound of interest might have applications in the development of new insecticides (Ohno et al., 2010).

Mécanisme D'action

Target of Action

The primary target of the compound 1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

The compound interacts with the HBV core protein by acting as a core protein allosteric modulator (CpAM) . It effectively inhibits a wide range of nucleoside-resistant HBV mutants . The interaction between the compound and its target results in changes that inhibit the progression of the virus .

Biochemical Pathways

The compound affects the biochemical pathways related to the life cycle of HBV. By interacting with the HBV core protein, it disrupts the normal functioning of the virus, thereby inhibiting its replication . The downstream effects include a reduction in the viral load of HBV .

Pharmacokinetics

The pharmacokinetic properties of the compound, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its bioavailability. In an HBV AAV mouse model, the lead compound 45, which is likely related to the compound , was shown to inhibit HBV DNA viral load when administered orally . This suggests that the compound has good oral bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of HBV replication and a reduction in the viral load . This leads to a decrease in the progression of the disease caused by HBV.

Propriétés

IUPAC Name |

1-methylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3S/c1-23(21,22)18-8-5-12(6-9-18)15(20)16-10-13-11-17-19-7-3-2-4-14(13)19/h11-12H,2-10H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAVBYCJSCOREQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=C3CCCCN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorobenzyl)-4-(3,4-dimethoxyphenethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696248.png)

![N-(2,3-dimethylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696249.png)

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2696254.png)

![Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2696255.png)

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2696259.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2696266.png)